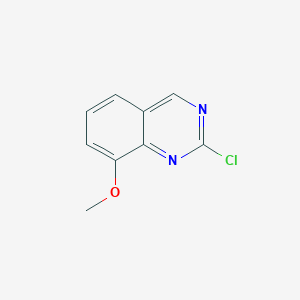
2-Chloro-8-methoxyquinazoline
Vue d'ensemble
Description
2-Chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The compound also contains a chlorine atom and a methoxy group attached to the quinazoline core .Physical And Chemical Properties Analysis
2-Chloro-8-methoxyquinazoline has a predicted boiling point of 294.5±22.0 °C and a predicted density of 1.333±0.06 g/cm3 . Its pKa is predicted to be -0.18±0.30 .Applications De Recherche Scientifique
Chemosensor for Metal Ions
One notable application of chloro-methoxyquinoline derivatives is their role in detecting metal ions. For example, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has been characterized for its selective response to Cd^2+ ions over other tested metal ions via a significant increase in fluorescence. This characteristic makes it potentially useful for measuring Cd^2+ concentrations in waste effluent streams and in food products, showcasing its application as a chemosensor for environmental and food safety monitoring (Prodi et al., 2001).
Anticancer Agent
Another crucial application area of chloro-methoxyquinazoline derivatives is in cancer treatment. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 2-Chloro-8-methoxyquinazoline, has been identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration. This compound demonstrates significant potential in treating human MX-1 breast and other mouse xenograft cancer models, highlighting the therapeutic applications of chloro-methoxyquinazoline derivatives in oncology (Sirisoma et al., 2009).
Corrosion Inhibition
Chloro-methoxyquinazoline derivatives also find applications in the field of materials science, particularly in corrosion inhibition. Schiff bases derived from quinazoline compounds have demonstrated effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. These compounds primarily function through adsorption on the mild steel surface, following Langmuir adsorption isotherm. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage, enhancing durability and safety (Khan et al., 2017).
Tubulin-Polymerization Inhibitors
In the realm of pharmaceutical chemistry, certain quinazoline derivatives have been optimized as tubulin-polymerization inhibitors targeting the colchicine site, demonstrating significant in vitro cytotoxic activity. These compounds, including modifications of the chloro-methoxyquinazoline structure, exhibit potential as novel cancer therapies by disrupting microtubule formation and inducing cell cycle arrest (Wang et al., 2014).
Antimicrobial Activity
Quinazoline derivatives have also shown promising results in antimicrobial studies. For instance, novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety exhibited moderate to good antibacterial efficacy compared to the reference drug Chloromycin. These findings suggest the potential use of chloro-methoxyquinazoline derivatives in developing new antimicrobial agents (Qu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-8-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQTKSMBDNMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601705 | |
| Record name | 2-Chloro-8-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxyquinazoline | |
CAS RN |
944060-66-6 | |
| Record name | 2-Chloro-8-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

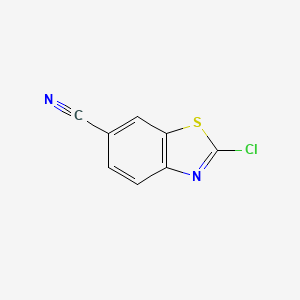
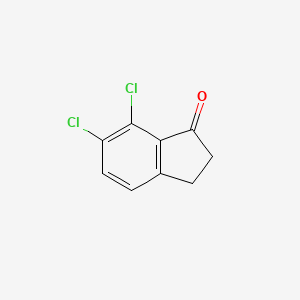
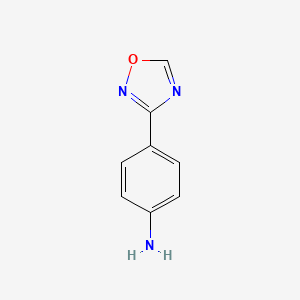
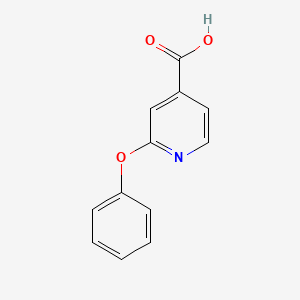
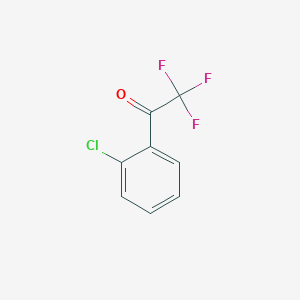
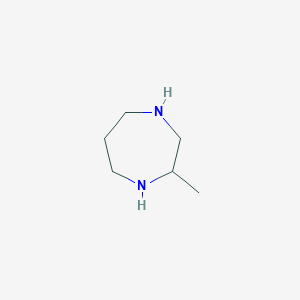
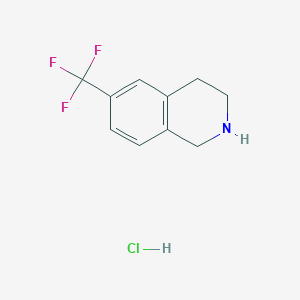
![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
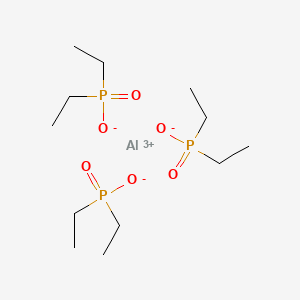
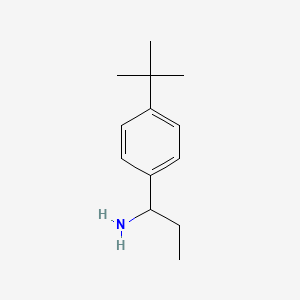
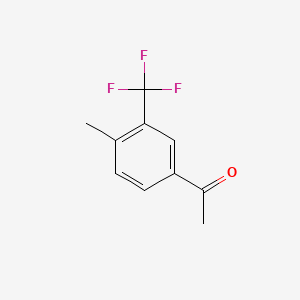
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)